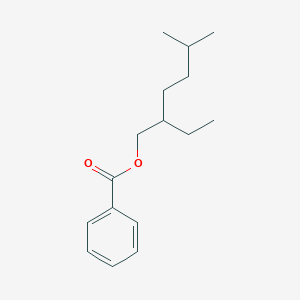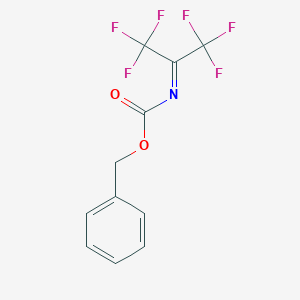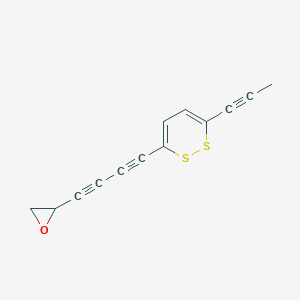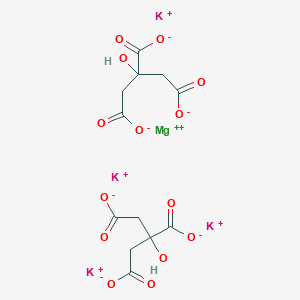
Potassium magnesium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium magnesium citrate is a chemical compound that is commonly used in scientific research for its biochemical and physiological effects. It is a salt that is formed by the combination of potassium, magnesium, and citrate ions. This compound has a wide range of applications in the field of medicine and biochemistry due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Potassium magnesium citrate has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a stable pH. It is also used as a source of potassium and magnesium ions in cell culture media. In addition, it is used as a dietary supplement for individuals who are deficient in potassium and magnesium.
Wirkmechanismus
The mechanism of action of potassium magnesium citrate is not fully understood. However, it is believed that the compound acts by increasing the concentration of potassium and magnesium ions in the body. These ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and energy metabolism.
Biochemical and Physiological Effects
Potassium magnesium citrate has several biochemical and physiological effects. It has been shown to reduce the risk of kidney stone formation by increasing the solubility of calcium oxalate in urine. It also has a positive effect on blood pressure by reducing the risk of hypertension. Moreover, it has been shown to have a positive effect on bone health by increasing bone density and reducing the risk of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using potassium magnesium citrate in lab experiments is its ability to maintain a stable pH. This makes it an ideal buffer for biochemical and physiological experiments. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using potassium magnesium citrate is that it may interfere with certain assays and experiments due to its ability to chelate metal ions.
Zukünftige Richtungen
There are several future directions for research on potassium magnesium citrate. One area of research could be the development of new methods for synthesizing the compound. Another area of research could be the exploration of its potential as a therapeutic agent for various diseases and conditions. Additionally, more research could be conducted on its mechanism of action and its effects on various physiological processes.
Conclusion
In conclusion, potassium magnesium citrate is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological experiments, as a source of potassium and magnesium ions in cell culture media, and as a dietary supplement. It has several biochemical and physiological effects, including reducing the risk of kidney stone formation, hypertension, and osteoporosis. While it has many advantages for lab experiments, it also has limitations that must be considered. There are several future directions for research on potassium magnesium citrate, and further exploration of its potential as a therapeutic agent is warranted.
Synthesemethoden
Potassium magnesium citrate is synthesized by reacting potassium citrate and magnesium citrate in a 1:1 molar ratio. The reaction takes place in an aqueous solution, and the resulting product is a white crystalline powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
137590-34-2 |
|---|---|
Produktname |
Potassium magnesium citrate |
Molekularformel |
C12H10K4MgO14 |
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
magnesium;tetrapotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.4K.Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;4*+1;+2/p-6 |
InChI-Schlüssel |
ZBBBMBVEBOYSBA-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[K+].[K+].[K+].[K+] |
Synonyme |
MAGNESIUMPOTASSIUMCITRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



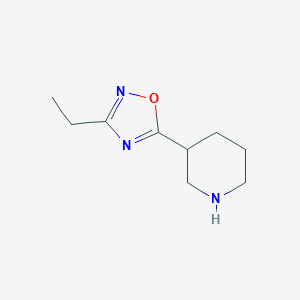
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)
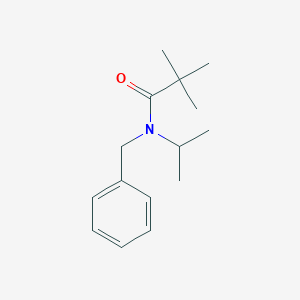
![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)
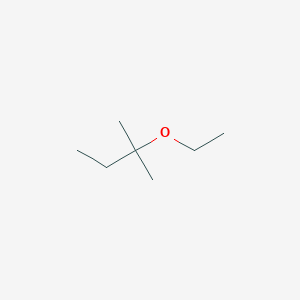
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
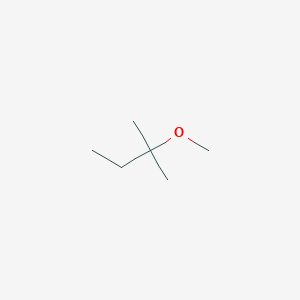
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)

